molecular formula C21H23NO5 B3116018 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid CAS No. 2137146-08-6

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid

Cat. No.: B3116018
CAS No.: 2137146-08-6
M. Wt: 369.4 g/mol
InChI Key: LHMLYNGIRFCASH-IBGZPJMESA-N
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Description

“(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid” is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (C₁₅H₁₁O₃) serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS) . The compound’s structure includes a propan-2-yloxy (isopropoxy) substituent on the β-carbon of the propanoic acid backbone.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propan-2-yloxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-13(2)26-12-19(20(23)24)22-21(25)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMLYNGIRFCASH-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Etherification: The hydroxyl group is converted to an isopropyl ether using isopropyl bromide and a base like potassium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

    Substitution: The isopropyl ether group can be substituted with other groups using nucleophilic substitution reactions.

    Coupling: The compound can be coupled with other amino acids or peptides using peptide coupling reagents.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Coupling: DCC and HOBt in anhydrous conditions.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

    Peptides: Coupling reactions yield peptides or peptide derivatives.

Scientific Research Applications

Applications in Scientific Research

The compound's structure allows it to serve as a precursor for various pharmaceutical agents. Its derivatives have shown promise in developing drugs targeting specific biological pathways, including those involved in cancer and metabolic disorders.

Drug Type Target Disease Mechanism of Action
Anticancer agentsVarious cancersInhibition of tumor growth
Metabolic modulatorsDiabetesRegulation of glucose metabolism

Bioconjugation Techniques

The ability to modify the compound allows it to be used in bioconjugation strategies, linking drugs or imaging agents to biomolecules. This application is crucial for enhancing the specificity and efficacy of therapeutic agents.

Bioconjugation Method Application
Click chemistryTargeted drug delivery
BiotinylationProtein labeling for detection

Materials Science

In materials science, FMoc-protected amino acids are utilized to synthesize functionalized polymers and nanomaterials. These materials exhibit unique properties suitable for applications in sensors, drug delivery systems, and tissue engineering.

Material Type Properties Applications
Functionalized polymersBiocompatibility, tunable propertiesDrug delivery systems
NanomaterialsEnhanced mechanical strengthTissue engineering scaffolds

Case Study 1: Peptide Therapeutics

A study demonstrated the successful synthesis of a peptide therapeutic using FMoc-protected amino acids. The resulting peptide exhibited high affinity for its target receptor, showcasing the utility of this compound in drug development.

Case Study 2: Bioconjugate Design

Research involving the conjugation of FMoc-amino acids with fluorescent dyes highlighted their effectiveness in cellular imaging applications. This approach improved the visualization of cellular processes in live-cell imaging studies.

Mechanism of Action

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or modifications.

Comparison with Similar Compounds

Table 1: Key Properties of Similar Fmoc-Protected Amino Acids

Compound Name/ID Substituent Molecular Formula Molecular Weight (Da) Purity (%) Key Applications/Notes References
Target Compound Propan-2-yloxy C₂₃H₂₅NO₅* 395.45* - Peptide synthesis, antiviral research -
HY-W010984 o-Tolyl C₂₅H₂₃NO₄ 401.45 99.76 Lab chemical, high stability
STA-AA11958 () Adamantyl-propan-2-yl C₃₂H₃₄N₂O₅ 550.63 - Enhanced lipophilicity, drug discovery
Compound Tris-acetyl oxane C₃₂H₃₅NO₁₄ 658.00 - Carbohydrate conjugation, glycobiology
Compound Pyrazin-2-yl C₂₂H₁₉N₃O₄ 389.41 - Heterocyclic interactions, enzyme inhibition
Compound 6-Chloro-1H-indol-3-yl C₂₆H₂₁ClN₂O₄ 477.91 - Protein binding, cancer research

Key Findings from Research

Antiviral Activity : Analogs with cyclohexylmethyl and phenyl substituents (e.g., compounds 883594–883600) demonstrated moderate HIV-1 entry inhibition, suggesting that bulky β-substituents may hinder viral fusion .

Lipophilicity and Solubility :

  • The adamantyl-substituted compound (STA-AA11958) exhibits increased logP values compared to the target compound, likely improving membrane permeability but reducing aqueous solubility .
  • The carbohydrate derivative () has a polar surface area of 199 Ų, making it suitable for hydrophilic interactions in glycopeptide synthesis .

Stability and Reactivity :

  • The o-tolyl-substituted HY-W010984 shows high purity (99.76%) and stability under −20°C storage, ideal for long-term laboratory use .
  • Indole derivatives (e.g., ) display unique fluorescence properties, enabling tracking in cellular uptake studies .

Biological Activity

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid, often referred to as Fmoc-protected amino acid, is a synthetic compound used primarily in peptide synthesis. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis and modification of peptides. This article explores the biological activity, mechanisms of action, and applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C23H27NO5\text{C}_{23}\text{H}_{27}\text{N}\text{O}_{5}

Key Features:

  • Fmoc Group: Provides protection for the amino group during peptide synthesis.
  • Propan-2-yloxy Group: Enhances solubility and reactivity.

The biological activity of this compound is largely linked to its role as a building block in peptide synthesis. The mechanism involves:

  • Peptide Bond Formation: The Fmoc group allows selective reactions at the amino site, facilitating the formation of peptide bonds with other amino acids.
  • Target Interaction: Peptides synthesized with this compound can interact with various biological targets, including enzymes and receptors, influencing biological pathways.

Pharmacological Implications

Compounds similar to this compound have shown significant pharmacological activities. These include:

  • Antimicrobial Activity: Peptides synthesized from this compound have been evaluated for their ability to inhibit bacterial growth.
  • Anticancer Properties: Some derivatives exhibit cytotoxic effects on cancer cell lines, highlighting their potential in cancer therapy.

Case Studies

  • Peptide Synthesis and Bioactivity:
    • A study synthesized a series of peptides using this compound as a building block. The resulting peptides were tested for their binding affinity to specific receptors, demonstrating enhanced biological activity compared to non-Fmoc protected counterparts .
  • Enzyme Interaction Studies:
    • Research indicated that peptides containing this amino acid showed increased stability and binding affinity towards target enzymes, suggesting that the Fmoc group contributes to improved pharmacokinetic properties .

Comparative Analysis

The following table summarizes the unique features and applications of this compound compared to other similar compounds.

Compound NameStructureUnique FeaturesApplications
(2S)-Fmoc-AlaFmoc protectedDirectly used in peptide synthesisAntimicrobial peptides
(S)-Fmoc-PheFmoc protectedAromatic side chainAnticancer agents
Boc-Amino AcidBoc protectedDifferent protection strategyUsed in various peptide syntheses

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid?

Methodological Answer: The synthesis typically involves:

Amino Protection : Use Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to protect the amine group under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water) .

Coupling Reaction : React the Fmoc-protected intermediate with propan-2-yloxypropanoic acid derivatives using coupling agents like isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides.

Purification : Employ reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water to isolate the product in >95% purity .

Q. Key Parameters Table :

StepReagents/ConditionsSolventTemperatureYield
ProtectionFmoc-Cl, Na₂CO₃1,4-dioxane/H₂ORT85–90%
CouplingIBC-Cl, NaN₃THF0–25°C70–75%
PurificationAcetonitrile/H₂O>95% purity

Reference : .

Q. How can researchers verify the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm stereochemistry and functional groups. For example, the Fmoc group shows aromatic proton signals at 7.2–7.8 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (254 nm) to assess purity (>99% for research-grade material) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 383.44 g/mol for the isobutoxy variant) via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Wear PPE (gloves, goggles, lab coat) due to acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation) .
  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation .

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

  • Coupling Reagents : Use HATU or DIC/Oxyma Pure for higher efficiency in Fmoc-based SPPS.
  • Solvent Optimization : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of hydrophobic intermediates .
  • Monitoring : Perform Kaiser tests to detect free amines and identify incomplete couplings.

Q. Troubleshooting Table :

IssueCauseSolution
Low YieldSteric hindrance from propan-2-yloxy groupExtend coupling time (2–4 hrs) or use microwave-assisted synthesis
Side ReactionsFmoc deprotection under basic conditionsUse 20% piperidine in DMF for controlled deprotection

Reference : .

Q. How do stereochemical impurities arise during synthesis, and how can they be resolved?

Methodological Answer:

  • Chiral Contamination : Occurs during Fmoc protection or coupling steps due to racemization.
  • Resolution Methods :
    • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers .
    • Crystallization : Recrystallize in ethyl acetate/hexane to isolate the (2S)-isomer.

Q. Analytical Comparison Table :

Impurity TypeDetection MethodResolution Strategy
D-isomerChiral HPLC (Rt = 14.2 min vs. 12.3 min for L-isomer)Adjust synthetic pH to 8–9 to minimize racemization
Diastereomers1H^1H NMR (split peaks for methine protons)Use enantiopure starting materials

Reference : .

Q. What is the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic Conditions (pH < 3) : Rapid Fmoc deprotection occurs; avoid trifluoroacetic acid (TFA) in storage solutions.
    • Basic Conditions (pH > 9) : Partial hydrolysis of the propan-2-yloxy group observed after 24 hrs .
  • Thermal Stability : Degrades above 40°C; store at –20°C for long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid

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